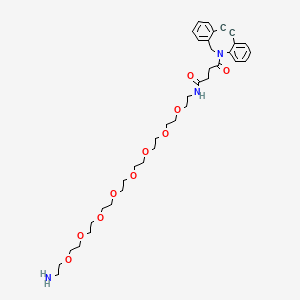
DBCO-PEG8-amine TFA salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-PEG8-amine TFA salt is a compound that features a dibenzocyclooctyne (DBCO) moiety, an 8-unit polyethylene glycol (PEG8) linker, and an amine functional group. This compound is widely used in pharmaceutical research and development, particularly for the site-specific conjugation of biomolecules such as proteins, nucleic acids, and small molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG8-amine TFA salt involves several steps:
Formation of DBCO Moiety: The dibenzocyclooctyne moiety is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: The PEG8 linker is attached to the DBCO moiety through a coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Amine Functionalization: The final step involves introducing the amine group to the PEG8 linker, often through a reaction with an amine-containing reagent under mild conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring high yield and purity.
Purification: Techniques such as column chromatography and recrystallization are employed to purify the compound.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are used to verify the compound’s structure and purity
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-PEG8-amine TFA salt undergoes various chemical reactions, including:
Click Chemistry: The DBCO moiety reacts with azide-bearing molecules in a copper-free click chemistry reaction, forming stable triazole linkages.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters (e.g., NHS esters) to form amide bonds
Common Reagents and Conditions
Click Chemistry: Typically performed in aqueous or organic solvents at room temperature, using azide-containing reagents.
Amide Bond Formation: Carried out in the presence of coupling agents like EDC or HATU, often in organic solvents such as DMF or DCM
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Resulting from the reaction of the amine group with carboxylic acids or activated esters
Applications De Recherche Scientifique
DBCO-PEG8-amine TFA salt has a wide range of applications in scientific research:
Chemistry: Used for the site-specific conjugation of small molecules and polymers.
Biology: Facilitates the labeling and visualization of biomolecules, such as proteins and nucleic acids, through click chemistry.
Medicine: Employed in the development of targeted drug delivery systems and bioimaging agents.
Industry: Utilized in the production of bioconjugates for diagnostics and therapeutics .
Mécanisme D'action
The mechanism of action of DBCO-PEG8-amine TFA salt involves:
DBCO Moiety: The strained alkyne of the DBCO moiety enables rapid and selective copper-free click chemistry with azide-bearing molecules, ensuring efficient conjugation while minimizing side reactions.
PEG8 Linker: Enhances the solubility and flexibility of the compound, improving its performance in biological systems.
Amine Group: Acts as a reactive site for further conjugation or modification
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-amine TFA salt: Contains a DBCO moiety and an amine group but lacks the PEG8 linker.
DBCO-PEG4-amine TFA salt: Similar structure but with a shorter PEG linker.
DBCO-PEG12-amine TFA salt: Similar structure but with a longer PEG linker .
Uniqueness
DBCO-PEG8-amine TFA salt stands out due to its balanced PEG8 linker, which provides an optimal combination of solubility, flexibility, and reactivity. This makes it particularly suitable for a wide range of bioconjugation applications .
Propriétés
Formule moléculaire |
C37H53N3O10 |
|---|---|
Poids moléculaire |
699.8 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C37H53N3O10/c38-13-15-43-17-19-45-21-23-47-25-27-49-29-30-50-28-26-48-24-22-46-20-18-44-16-14-39-36(41)11-12-37(42)40-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)40/h1-8H,11-31,38H2,(H,39,41) |
Clé InChI |
RNQRJPMIQPZGDT-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


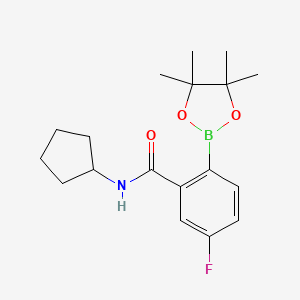
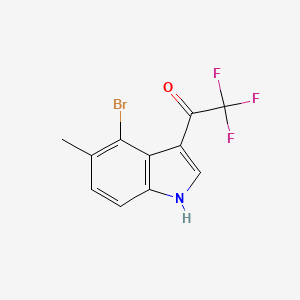
![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)

![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)
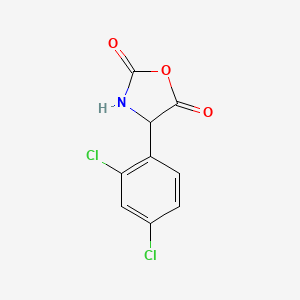

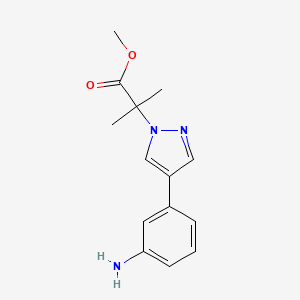

![(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid](/img/structure/B13722525.png)
![[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13722535.png)
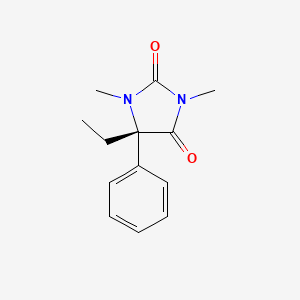
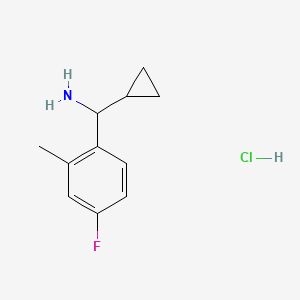
![[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B13722560.png)
